4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester-functionalized benzaldehyde derivative. Its structure features a methoxy (-OCH₃) group at the para position (C4) and a pinacol-protected boronate ester (Bpin) at the ortho position (C2) on the benzene ring. The pinacol boronate group enhances stability and solubility in organic solvents, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and optoelectronic materials . The methoxy group acts as an electron-donating substituent, influencing electronic properties and reactivity in catalytic processes.
Properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-8-11(17-5)7-6-10(12)9-16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVITNGNLKRLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This is usually achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. The reaction conditions often include
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme mechanisms and as potential inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring boron-containing moieties.
Industry: It is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The key steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Positional Isomers
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This isomer has the Bpin group at the para position (C4) of benzaldehyde. Compared to the target compound, it exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance at the ortho position. It was synthesized in 100% yield via pinacol protection of 4-formylphenylboronic acid . Applications include OLED intermediates and fluorescent probes .3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1844839-22-0)
Substitution with fluorine at C3 introduces electron-withdrawing effects, accelerating cross-coupling rates by polarizing the boronate group. This compound is used in pharmaceutical synthesis (e.g., kinase inhibitors) .- 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9) Additional methoxy groups at C2 and C4 increase steric bulk and reduce solubility in non-polar solvents. Safety data indicate moderate toxicity (GHS Category 4) .
Heterocyclic Analogues
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Replacing the benzene ring with thiophene shifts absorption spectra to longer wavelengths, making it suitable for red-light-emitting electrochemical cells (LECs). Reported yield: 76% .4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)methyl)benzoic acid
Incorporation of a pyrazole ring enhances hydrogen-bonding capacity, useful in metal-organic frameworks (MOFs) and supramolecular chemistry .
Electron-Deficient Derivatives
5-Chloro-3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Chlorine and ethoxy groups at C5 and C3 create a sterically hindered environment, reducing coupling efficiency but improving thermal stability. Yield: 48% .3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1352657-25-0)
Fluorine’s electronegativity enhances oxidative stability, making this compound a preferred substrate for high-temperature reactions .
Data Tables
Table 1. Physicochemical Properties
Biological Activity
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.
- Molecular Formula : C₁₄H₁₉BO₄
- Molecular Weight : 262.11 g/mol
- CAS Number : 956431-01-9
The biological activity of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety is known to participate in reactions that can modulate enzyme activities and influence cellular signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance:
- Minimum Inhibitory Concentration (MIC) values against various strains of bacteria were assessed. Compounds with similar structures exhibited MIC values ranging from 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium species .
Anticancer Activity
The compound has shown promising results in cancer research:
- In vitro Studies : Compounds with structural similarities demonstrated potent inhibitory effects on cancer cell proliferation. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- In vivo Studies : Animal models indicated that treatment with related compounds significantly inhibited tumor growth and metastasis in mice models when administered at doses such as 40 mg/kg .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound has moderate exposure levels with a maximum concentration (Cmax) observed at approximately 592 mg/mL following administration in animal models. The elimination half-life was noted to be prolonged, indicating potential for sustained biological activity .
Safety Profile
The safety profile of the compound has been assessed through various toxicity studies:
- No significant acute toxicity was observed at high doses (up to 800 mg/kg), suggesting a favorable safety margin for further development .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | MIC values: 4–8 μg/mL against MRSA |
| Anticancer | IC50: 0.126 μM against MDA-MB-231 cells |
| Pharmacokinetics | Cmax: 592 mg/mL; prolonged half-life |
| Toxicity | No significant acute toxicity at high doses |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of related compounds against resistant bacterial strains. The findings demonstrated effective inhibition at low concentrations.
- Anticancer Research : A study focused on the antitumor efficacy of dioxaborolane derivatives showed significant reduction in tumor size and metastasis in preclinical models.
Q & A
Q. How is its bioactivity assessed in medicinal chemistry research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
